molecular formula C5H11NO3 B15315554 Methyl homoserinate

Methyl homoserinate

Cat. No.: B15315554
M. Wt: 133.15 g/mol
InChI Key: QDMZCBABQCORRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl homoserinate can be synthesized through the esterification of homoserine. The process typically involves the reaction of homoserine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of homoserine to its methyl ester derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl homoserinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to primary alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Methyl homoserinate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl homoserinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The pathways involved include enzymatic reactions that convert this compound into other biologically active compounds .

Comparison with Similar Compounds

    Homoserine: The parent compound, differing by the absence of the methyl ester group.

    Methyl serinate: Similar structure but with a different side chain.

    Methyl threoninate: Another ester derivative with a different amino acid backbone.

Uniqueness: Methyl homoserinate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-amino-4-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMZCBABQCORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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